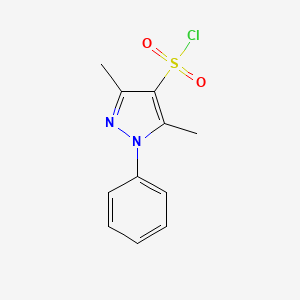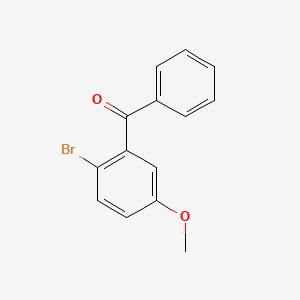
(2-Bromo-5-methoxyphenyl)(phenyl)methanone
Descripción general
Descripción
The compound "(2-Bromo-5-methoxyphenyl)(phenyl)methanone" is a brominated methoxyphenyl derivative with a ketone functional group. It is related to various diphenylmethane derivatives that have been synthesized and studied for their structural and chemical properties, as well as for their potential biological activities, such as antioxidant properties.
Synthesis Analysis
The synthesis of related bromophenyl methanone compounds involves multi-step reactions, starting from simple precursors like bromophenols and benzoyl chloride. For instance, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was achieved through a reaction between 4-bromophenol and benzoyl chloride . Similarly, enantiomerically pure diarylethanes were synthesized from related methanone compounds through a 7-step procedure, including key steps like resolution by crystallization and determination of absolute configurations by X-ray diffraction .
Molecular Structure Analysis
The molecular structures of synthesized bromophenyl methanones have been determined using single-crystal X-ray diffraction. These structures often exhibit specific space groups and cell data parameters, which are crucial for understanding the compound's crystalline form and molecular geometry. For example, the crystal structure of a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, was determined to be monoclinic with space group P2(1)/c .
Chemical Reactions Analysis
Bromophenyl methanones undergo various chemical reactions, including bromination, demethylation, and reduction, to yield a range of derivatives with potential biological activities. The synthesis of derivatives often involves the use of catalysts and specific conditions, such as microwave radiation, to facilitate the formation of new chemical bonds and rings . The reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH is an example of a reaction pathway to obtain arylphenols .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl methanones and their derivatives, such as solubility, melting points, and molecular weights, are influenced by their molecular structures. These properties are essential for the application of these compounds in various fields, including pharmaceuticals and materials science. The antioxidant properties of these compounds have been extensively studied, showing that bromophenyl methanones and their derivatives can act as effective radical scavengers and antioxidants, comparable to standard compounds like BHA and BHT .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : The compound (5-bromo-2-hydroxyphenyl)(phenyl)methanone, similar in structure, was synthesized using 4-bromophenol and benzoyl chloride. Its structure was confirmed through X-ray crystal structure determination (Kuang, 2009).
Crystal Structure Analysis : Research on similar compounds, like the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, involved understanding their crystal structures and stereochemistry (Zhang et al., 2014).
Molecular Docking Studies : Investigations have been conducted into the structural properties of compounds like (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, using molecular docking to understand potential interactions and activities (FathimaShahana & Yardily, 2020).
Biological and Medicinal Applications
Anticancer Activity : Compounds such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone have shown potent anticancer activity, inhibiting tubulin polymerization and inducing apoptosis in cancer cells (Magalhães et al., 2013).
Antioxidant Properties : Research on derivatives of similar compounds demonstrated effective antioxidant power, suggesting potential as therapeutic molecules due to their antioxidant properties (Çetinkaya et al., 2012).
Antimicrobial and Antifungal Activities : Certain derivatives, like those of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone, showed antimicrobial and antioxidant activities, supported by docking studies (Rashmi et al., 2014).
Chemical Properties and Applications
Electrochemical and Electrical Properties : Studies on oligobenzimidazole derivatives, synthesized from similar compounds, explored their optical, electrical, electrochemical, and thermal properties, contributing to the understanding of their potential applications in various fields (Anand & Muthusamy, 2018).
Thermodynamic Analysis : Research on Schiff base ligands synthesized from 3,4-diaminobenzophenone, closely related in structure, involved studying their complex formation with metal ions and analyzing thermodynamics, which could have implications in material science and catalysis (Asadi et al., 2011).
Supramolecular Architecture : Studies on the crystal packing of derivatives like (5-chloro-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)methanone provided insights into the role of non-covalent interactions in supramolecular architectures (Sharma et al., 2019).
Propiedades
IUPAC Name |
(2-bromo-5-methoxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-11-7-8-13(15)12(9-11)14(16)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWLVBMHNRWWTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00488268 | |
| Record name | (2-Bromo-5-methoxyphenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00488268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-methoxyphenyl)(phenyl)methanone | |
CAS RN |
60080-98-0 | |
| Record name | (2-Bromo-5-methoxyphenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00488268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione](/img/structure/B1337524.png)
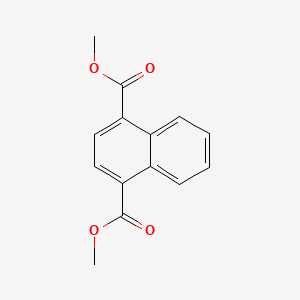
![1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1337531.png)
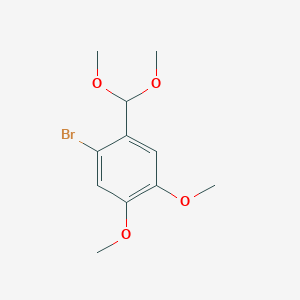
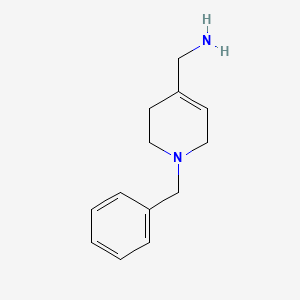
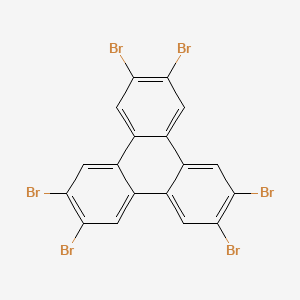
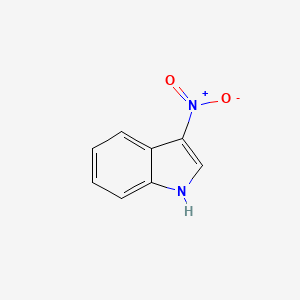
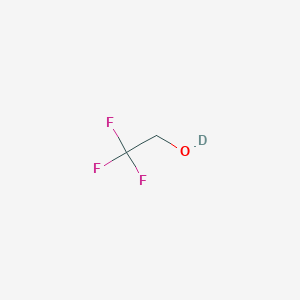
![Imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1337546.png)
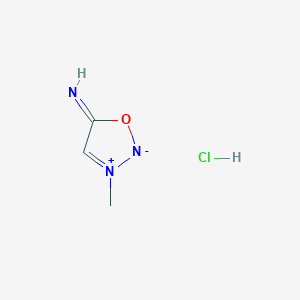
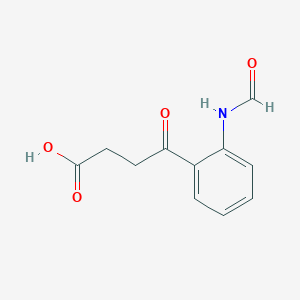
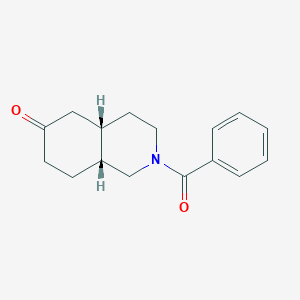
![Imidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B1337553.png)
